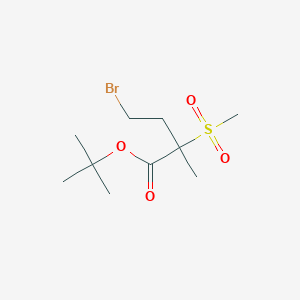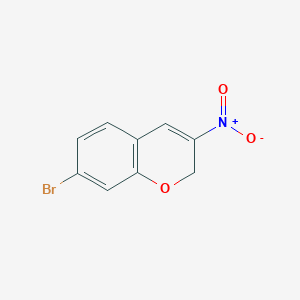
Tert-butyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methyl-2-(methylsulfonyl)butanoic acid 1,1-dimethylethyl ester is an organic compound with the molecular formula C10H19BrO4S. This compound is characterized by the presence of a bromine atom, a methylsulfonyl group, and a butanoic acid ester moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-2-(methylsulfonyl)butanoic acid 1,1-dimethylethyl ester typically involves the bromination of 2-methyl-2-(methylsulfonyl)butanoic acid followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The esterification step may involve the use of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-methyl-2-(methylsulfonyl)butanoic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding butanoic acid ester.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-methyl-2-(methylsulfonyl)butanoic acid 1,1-dimethylethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-2-methyl-2-(methylsulfonyl)butanoic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-methyl-2-(methylsulfonyl)butanoic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and methylsulfonyl group play crucial roles in its reactivity and biological activity. The compound may act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Similar structure but with a benzene ring instead of a butanoic acid ester moiety.
tert-Butyl 4-bromobutanoate: Similar ester structure but lacks the methylsulfonyl group.
Uniqueness
4-Bromo-2-methyl-2-(methylsulfonyl)butanoic acid 1,1-dimethylethyl ester is unique due to the presence of both a bromine atom and a methylsulfonyl group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various chemical and biological applications.
Propriétés
Formule moléculaire |
C10H19BrO4S |
|---|---|
Poids moléculaire |
315.23 g/mol |
Nom IUPAC |
tert-butyl 4-bromo-2-methyl-2-methylsulfonylbutanoate |
InChI |
InChI=1S/C10H19BrO4S/c1-9(2,3)15-8(12)10(4,6-7-11)16(5,13)14/h6-7H2,1-5H3 |
Clé InChI |
QSXOPTGUIPYDIH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C)(CCBr)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-pyridin-4-ylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13985252.png)

![5,9-Methano[1,3]thiazolo[5,4-i][3]benzazocine](/img/structure/B13985264.png)






![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13985311.png)



